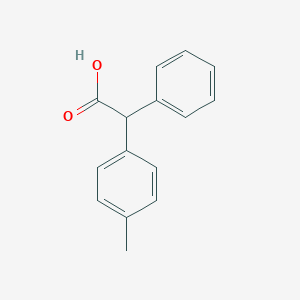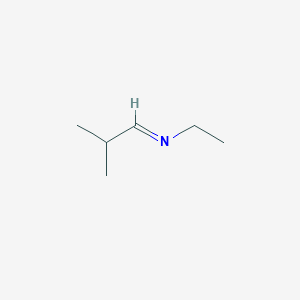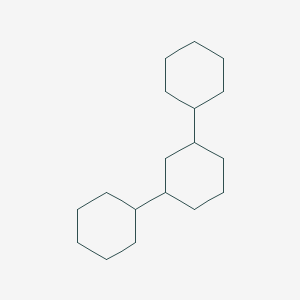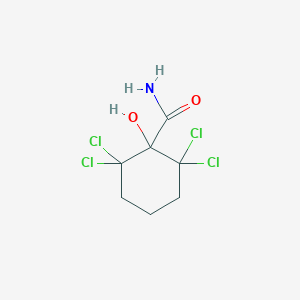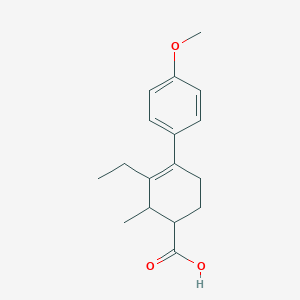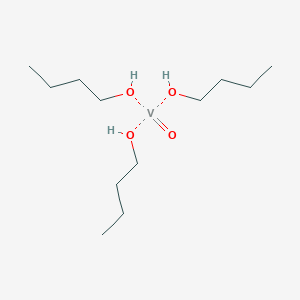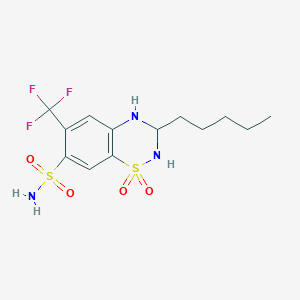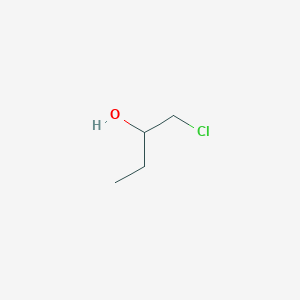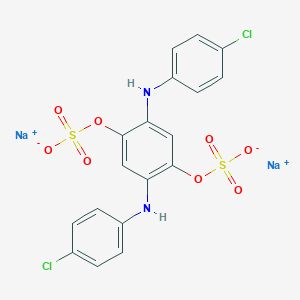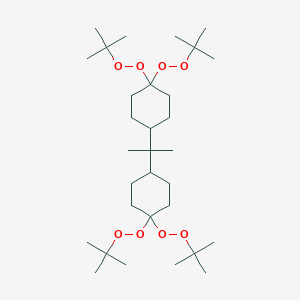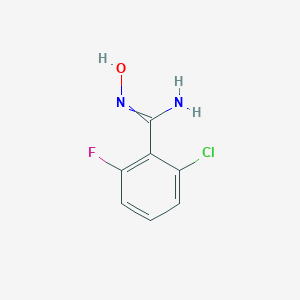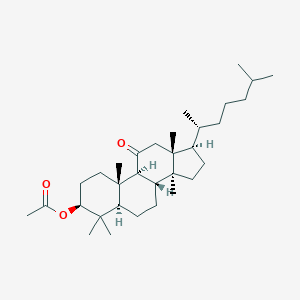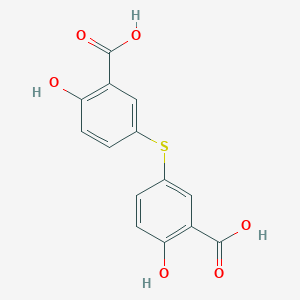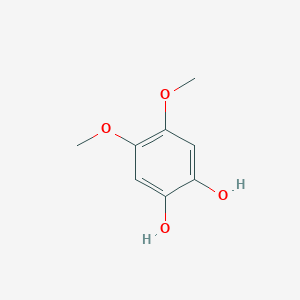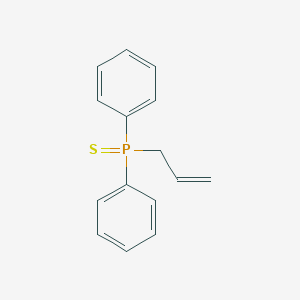
Allyldiphenylphosphine sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyldiphenylphosphine sulfide (ADPS) is an organophosphorus compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. ADPS is a sulfur-containing compound that is widely used in various fields, including organic synthesis, materials science, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Allyldiphenylphosphine sulfide is not well understood, but it is believed to involve the formation of a stable adduct with thiol groups in proteins. This adduct formation can lead to the inhibition of various enzymatic reactions, which can affect cellular signaling pathways and ultimately lead to cell death.
Efectos Bioquímicos Y Fisiológicos
Allyldiphenylphosphine sulfide has been shown to have various biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases, which are important regulators of cellular signaling pathways. Allyldiphenylphosphine sulfide has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for anticancer therapy. However, further studies are needed to fully understand the biochemical and physiological effects of Allyldiphenylphosphine sulfide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Allyldiphenylphosphine sulfide has several advantages for lab experiments, including its high stability and solubility in various organic solvents. However, Allyldiphenylphosphine sulfide also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on Allyldiphenylphosphine sulfide. One potential direction is the development of new synthetic methods for Allyldiphenylphosphine sulfide that can improve its yield and purity. Another direction is the investigation of the biochemical and physiological effects of Allyldiphenylphosphine sulfide on various cell types, including cancer cells and normal cells. Additionally, the potential applications of Allyldiphenylphosphine sulfide in materials science and catalysis should be further explored. Overall, the research on Allyldiphenylphosphine sulfide has great potential for advancing various scientific fields and improving our understanding of organophosphorus compounds.
Métodos De Síntesis
The synthesis of Allyldiphenylphosphine sulfide can be achieved through various methods, including the reaction of allyl chloride with diphenylphosphine sulfide in the presence of a base, such as triethylamine or sodium hydride. Another method involves the reaction of allyl bromide with diphenylphosphine sulfide in the presence of a palladium catalyst. The yield of Allyldiphenylphosphine sulfide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
Allyldiphenylphosphine sulfide has been extensively studied for its potential applications in various scientific fields. In organic synthesis, Allyldiphenylphosphine sulfide is used as a reagent for the synthesis of various organic compounds, including allylic sulfones, allylic sulfides, and allylic alcohols. In materials science, Allyldiphenylphosphine sulfide is used as a precursor for the synthesis of metal sulfide nanoparticles, which have potential applications in catalysis, photovoltaics, and optoelectronics.
Propiedades
Número CAS |
10061-87-7 |
|---|---|
Nombre del producto |
Allyldiphenylphosphine sulfide |
Fórmula molecular |
C15H15PS |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
diphenyl-prop-2-enyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H15PS/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 |
Clave InChI |
SRIFQZNCADWZRQ-UHFFFAOYSA-N |
SMILES |
C=CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
C=CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Sinónimos |
Allyldiphenylphosphine sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



